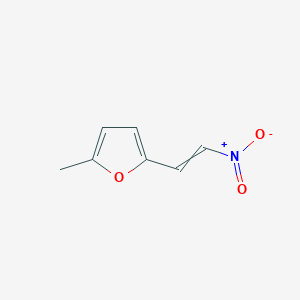

2-Methyl-5-(2-nitrovinyl)furan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-methyl-5-(2-nitroethenyl)furan |

InChI |

InChI=1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3 |

InChI Key |

YUGJJOVWZWUBQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 5 2 Nitrovinyl Furan

Direct Synthetic Approaches to 2-Methyl-5-(2-nitrovinyl)furan

Direct methods for the synthesis of this compound are centered on creating the key C-C bond between the furan (B31954) ring and the nitrovinyl moiety. These approaches are often characterized by their straightforward nature and reliance on well-established chemical transformations.

Condensation Reactions Involving Furanic Aldehyde Precursors

A prominent and widely utilized method for the synthesis of β-nitrostyrenes and their heterocyclic analogs is the Henry reaction, also known as the nitroaldol reaction. organic-chemistry.orgwikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org In the context of synthesizing this compound, the logical precursors are 2-methyl-5-formylfuran and nitromethane (B149229).

The reaction proceeds via the deprotonation of nitromethane by a base to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methyl-5-formylfuran. The resulting β-nitro alcohol intermediate can then be dehydrated, often in the same reaction pot, to yield the final product, this compound. The dehydration step is typically favored when acidic protons are available on the carbon bearing the nitro group and can be promoted by elevated temperatures. commonorganicchemistry.com

Various catalysts can be employed for this transformation. While traditional methods often use bases like sodium hydroxide (B78521) or isobutylamine, which may require longer reaction times and heating, the use of alkoxides such as sodium tert-butoxide has been shown to significantly accelerate the condensation of furfural (B47365) with nitromethane, leading to reaction completion in a much shorter time at room temperature. researchgate.netresearchgate.net

Table 1: Comparison of Catalysts for the Condensation of Furfural and Nitromethane

| Catalyst | Reaction Time | Conditions | Product | Reference |

| Sodium Hydroxide | 5 hours | Reflux, strong agitation | 2-(2-Nitrovinyl)furan (B1194071) | researchgate.net |

| Isobutylamine | 5 hours | Reflux, strong agitation | 2-(2-Nitrovinyl)furan | researchgate.net |

| Sodium tert-butoxide | 15 minutes | Stirring at room temperature | 2-(2-Nitrovinyl)furan | researchgate.netresearchgate.net |

This table presents data for the synthesis of the parent compound, 2-(2-nitrovinyl)furan, which is analogous to the synthesis of the methyl-substituted derivative.

Nitration Routes to Vinylfurans

An alternative strategy for the synthesis of this compound involves the introduction of the nitro group onto a pre-formed vinylfuran. This can be conceptualized in two primary ways: the direct nitration of a vinylfuran or the reaction of a nitrofuran with a nitroalkene.

The direct nitration of 2-methyl-5-vinylfuran would involve treating the substrate with a suitable nitrating agent. The nitration of furan and its derivatives is a well-established process, often employing reagents like nitric acid in acetic anhydride. researchgate.net However, the presence of the vinyl group adds a layer of complexity, as it is also susceptible to reaction with nitrating agents. Therefore, careful control of reaction conditions would be crucial to achieve selective nitration at the vinyl position.

Another plausible, though less direct, route is the reaction of a 2-nitrofuran (B122572) derivative with a nitroalkene. For instance, the synthesis of 2-nitro-5-(2-nitrovinyl)furan has been described through the reaction of 2-nitrofurans with nitroalkenes. ontosight.ai This suggests that a similar strategy could potentially be adapted for the synthesis of this compound, likely involving a Michael-type addition followed by elimination or rearrangement.

Catalytic Innovations in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of highly efficient and selective catalytic systems. These innovations have been applied to the synthesis of nitroolefins and furan derivatives, offering milder reaction conditions, improved yields, and better control over stereochemistry.

Organocatalysis in Michael Additions and Cascade Reactions for Nitroolefin Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. mdpi.com Chiral organocatalysts, such as those based on thiourea (B124793) or proline derivatives, have been successfully employed in various asymmetric reactions, including Michael additions to nitroolefins. mdpi.combeilstein-journals.org

In the context of this compound synthesis, organocatalysts could be utilized in several ways. For instance, in the Henry reaction between 2-methyl-5-formylfuran and nitromethane, a chiral organocatalyst could potentially be used to control the stereochemistry of the intermediate β-nitro alcohol, although this is less relevant if the final product is the achiral nitroalkene.

More pertinently, organocatalysts are highly effective in promoting the Michael addition of various nucleophiles to nitroalkenes. beilstein-journals.org This opens up possibilities for cascade reactions where a furan precursor is involved in a Michael addition to a nitroalkene, followed by cyclization and functionalization to form the desired product. For example, enantioselective organocatalyzed reactions have been developed for the synthesis of dihydrofuran derivatives from α-keto esters and β-chloro-β-nitrostyrenes. researchgate.net

Metal-Catalyzed (e.g., Pd-catalyzed) Pathways to Furan Derivatives with Alkenyl Moieties

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for introducing alkenyl groups onto aromatic and heteroaromatic rings.

The synthesis of this compound via a palladium-catalyzed pathway could be envisioned through the coupling of a suitable 5-substituted-2-methylfuran with a vinyl partner. For example, a Heck reaction between 5-halo-2-methylfuran and nitroethene could potentially yield the target compound, although the reactivity of nitroethene in such reactions would need to be considered.

More complex, one-pot procedures catalyzed by palladium have been developed for the synthesis of functionalized furans. organic-chemistry.orgmdpi.com These often involve the reaction of 1,3-dicarbonyl compounds with alkenyl bromides, where the palladium catalyst facilitates the key bond-forming steps. mdpi.com Furthermore, palladium-catalyzed desulfitative couplings of β-nitrovinyl thioethers have been shown to be an efficient method for generating conjugated nitroorganics, which could be adapted for the synthesis of the target molecule. rsc.org

Table 2: Examples of Palladium-Catalyzed Synthesis of Furan Derivatives

| Furan Derivative | Precursors | Catalyst System | Yield | Reference |

| 2,5-Disubstituted furans | Enyne acetates | Pd(OAc)₂, BF₃·OEt₂ | Good to excellent | organic-chemistry.org |

| 2-Methyl-6,7-dihydrobenzofuran-4(5H)-one | Cyclohexane-1,3-dione, 1-bromoprop-1-ene | PdCl₂(CH₃CN)₂ | High | mdpi.com |

Derivatization and Functionalization of this compound to Novel Compounds

The this compound molecule possesses several reactive sites that can be targeted for further chemical modification, leading to the synthesis of novel compounds with potentially interesting properties. The primary sites for functionalization are the nitrovinyl group and the furan ring itself.

The nitrovinyl moiety is a versatile functional group. The double bond can undergo various addition reactions. For instance, it can act as a Michael acceptor, reacting with a wide range of nucleophiles. This reactivity has been exploited in the synthesis of more complex molecules. The nitro group itself can be reduced to an amino group, providing access to β-aminoethylfuran derivatives, which are valuable building blocks in medicinal chemistry.

The furan ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the nitrovinyl group would deactivate the ring towards such reactions and direct incoming electrophiles to the 3- and 4-positions. The methyl group at the 2-position could also potentially be functionalized, for example, through radical halogenation.

Furthermore, the entire 2-(2-nitrovinyl)furan scaffold can participate in cycloaddition reactions. For example, 2-(2-nitrovinyl)-1,4-benzoquinone has been shown to react with furans in a formal inverse electron-demand [4+2] cycloaddition. acs.org This suggests that this compound could act as a diene or dienophile in various cycloaddition reactions, leading to the formation of complex polycyclic systems. The derivatization of the nitrovinyl group can also lead to compounds with different biological activities. mdpi.com

Reduction of the Nitrovinyl Group (e.g., to yield 2-(5-methyl-2-furanyl)ethylamine)

The reduction of the nitrovinyl group in this compound is a significant transformation that yields the corresponding saturated amine, 2-(5-methyl-2-furanyl)ethylamine. This conversion involves the reduction of both the carbon-carbon double bond and the nitro group.

The general transformation is depicted below:

Reaction Scheme: this compound → 2-(5-methyl-2-furanyl)ethylamine

| Reagent | Conditions | Product |

| 1. Lithium Aluminium Hydride (LiAlH₄) | Dry ether or THF | 2-(5-methyl-2-furanyl)ethylamine |

| 2. H₂O (workup) |

This table illustrates a standard method for the reduction of a nitrovinyl furan derivative.

The product, 2-(5-methyl-2-furanyl)ethylamine, is a valuable amine that can serve as a precursor for more complex molecules in pharmaceutical and agrochemical research. Chemical supplier databases confirm that 2-(2-nitrovinyl)furan is a known upstream product for the synthesis of the related 2-furan-2-yl-ethylamine, highlighting the industrial relevance of this reduction. lookchem.com

Further Modifications and Building Block Applications

Beyond reduction, this compound serves as a versatile building block in organic synthesis, primarily due to the reactivity conferred by the electron-withdrawing nitrovinyl group. ontosight.ai This substituent makes the furan ring system electron-deficient, enabling it to participate in reactions where it would typically be unreactive.

Diels-Alder Reactions:

One of the most significant applications of this compound is its use as a dienophile in Diels-Alder reactions. conicet.gov.arsciforum.net Normally, aromatic systems like furan are reluctant to participate in cycloadditions due to their inherent aromatic stability. However, the strongly electron-withdrawing nitro group enhances the dienophilic character of the double bond within the furan ring. conicet.gov.ar This allows 2-nitrofurans to react efficiently with electron-rich dienes, such as isoprene (B109036) or Danishefsky's diene, under thermal conditions. conicet.gov.arsciforum.net The cycloaddition typically occurs at the nitrated double bond of the furan ring, leading to the formation of bicyclic adducts which can be valuable intermediates for synthesizing complex natural products. sciforum.net

Michael Additions:

The conjugated system of the nitrovinyl group makes this compound an excellent Michael acceptor. The β-carbon of the vinyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups through 1,4-conjugate addition, further expanding the synthetic utility of this compound for creating diverse molecular architectures.

The reactivity of related nitrovinyl compounds in various cycloaddition and Michael addition reactions has been well-documented, underscoring the potential of this compound as a key intermediate for synthesizing novel heterocyclic systems. ontosight.airesearchgate.net

Summary of Building Block Applications:

| Reaction Type | Role of this compound | Potential Products |

| Diels-Alder Cycloaddition | Dienophile | Bicyclic furan adducts |

| Michael Addition | Michael Acceptor | 1,4-Conjugate addition products |

This table summarizes the key applications of this compound as a synthetic building block.

Chemical Reactivity and Mechanistic Pathways of 2 Methyl 5 2 Nitrovinyl Furan

Reactivity Profile of the Furan (B31954) Heterocycle with Nitrovinyl Substitution

The furan ring is an electron-rich aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophiles. chemicalbook.comquora.comquora.com The oxygen heteroatom donates electron density to the ring through its lone pairs, enhancing its nucleophilicity. pearson.compearson.com However, the substituents on the ring profoundly modify this intrinsic reactivity.

Influence of Electron-Withdrawing and Electron-Donating Groups on Ring Reactivity

The reactivity of the furan ring in 2-Methyl-5-(2-nitrovinyl)furan is modulated by the opposing electronic effects of its substituents.

Electron-Donating Group (EDG): The methyl group at the C2 position is an electron-donating group. Through an inductive effect, it pushes electron density into the furan ring, thereby activating it and making it more susceptible to electrophilic attack compared to unsubstituted furan. askfilo.com

Electron-Withdrawing Group (EWG): The nitrovinyl group at the C5 position is a powerful electron-withdrawing group due to the combined resonance and inductive effects of the nitro group and the conjugated vinyl system. This group strongly deactivates the furan ring by pulling electron density away from it, making the ring significantly less nucleophilic and thus less reactive towards electrophiles. askfilo.comksu.edu.sa

| Group Type | Example on Furan Ring | Effect on Electron Density | Impact on Reactivity Towards Electrophiles |

|---|---|---|---|

| Electron-Donating Group (EDG) | -CH₃ (Methyl) | Increases | Activation |

| Electron-Withdrawing Group (EWG) | -CH=CHNO₂ (Nitrovinyl) | Strongly Decreases | Strong Deactivation |

Participation in Electrophilic Substitution Reactions

In electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the substituents. Unsubstituted furan preferentially undergoes substitution at the C2 and C5 positions, as attack at these sites leads to a more stable carbocation intermediate with three resonance structures. chemicalbook.compearson.comquora.com

In this compound, the directing effects are as follows:

The activating methyl group (an ortho, para-director) at C2 directs incoming electrophiles to the C3 and C5 positions.

The deactivating nitrovinyl group (a meta-director) at C5 directs incoming electrophiles to the C3 position.

Both groups, therefore, favor substitution at the C3 position. However, due to the strong deactivation conferred by the nitrovinyl group, electrophilic substitution on the furan ring of this compound is generally difficult and requires harsh reaction conditions. askfilo.comuomustansiriyah.edu.iq Standard reactions like nitration or Friedel-Crafts acylation would likely proceed slowly, if at all, on the furan ring itself.

Reactions Involving the Nitrovinyl Moiety

The nitrovinyl group is the primary site of reactivity in this compound. The powerful electron-withdrawing nature of the nitro group renders the conjugated C=C double bond highly electron-deficient, making it an excellent electrophile.

Conjugate Additions and Michael-type Reactions

The most characteristic reaction of the nitrovinyl moiety is the conjugate addition, also known as the Michael addition. wikipedia.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated nitroalkene (Michael acceptor). makingmolecules.comyoutube.com The nitro group strongly activates the alkene for this type of attack. acs.org

The general mechanism involves three steps:

A nucleophile attacks the electrophilic β-carbon of the nitrovinyl group.

The resulting negative charge is stabilized by resonance, primarily by the nitro group, forming a nitronate intermediate.

Protonation of the intermediate yields the final addition product. lumenlearning.comyoutube.com

A wide variety of soft nucleophiles can participate in this reaction. lumenlearning.comyoutube.com

| Michael Donor (Nucleophile) | Example | Resulting Adduct Structure |

|---|---|---|

| Enolates | Diethyl malonate | Forms a new C-C bond, leading to a γ-nitro ester. |

| Thiols | Benzyl mercaptan | Forms a thioether linkage. |

| Amines | Piperidine | Forms an amino-nitro compound (aza-Michael addition). |

| Organocuprates | Lithium dimethylcuprate | Adds a methyl group to the β-carbon. |

This reaction is a synthetically powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.govencyclopedia.pub

Friedel-Crafts Alkylation Reactions with Conjugated Nitroalkenes

While the furan ring itself is deactivated to classical Friedel-Crafts reactions, the conjugated nitroalkene moiety can act as the electrophile in a Friedel-Crafts-type alkylation of other electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org In this context, a Lewis acid catalyst activates the nitroalkene, further enhancing the electrophilicity of the β-carbon. mt.comlibretexts.org

The mechanism proceeds as follows:

The Lewis acid (e.g., AlCl₃, FeCl₃, or ZnCl₂) coordinates to the oxygen atom of the nitro group.

This coordination polarizes the C=C bond, making the β-carbon highly susceptible to nucleophilic attack.

An electron-rich arene (such as benzene, toluene, or an aniline (B41778) derivative) attacks the activated β-carbon, forming a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex). researchgate.net

Deprotonation of the sigma complex restores aromaticity to the attacking ring and yields the final alkylated product.

This reaction provides a method for attaching the 2-(2-methylfuran-5-yl)-1-nitroethyl group to various aromatic systems. acs.org

Morita-Baylis-Hillman (MBH) Reactions with Nitroalkenes

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophilic tertiary amine (e.g., DABCO) or phosphine. nih.govwikipedia.org The electron-deficient nitrovinyl group in this compound makes it an excellent substrate (activated alkene) for the MBH reaction. rsc.org

The generally accepted mechanism involves several key steps: nih.govprinceton.edumdpi.com

Michael Addition: The nucleophilic catalyst (e.g., DABCO) adds to the β-carbon of the nitrovinyl group, forming a zwitterionic enolate intermediate.

Aldol-type Addition: The nucleophilic α-carbon of the enolate attacks the carbonyl carbon of an aldehyde, forming an alkoxide intermediate.

Proton Transfer: A proton transfer occurs, often assisted by a protic solvent or the reactants themselves.

Elimination: The catalyst is eliminated, regenerating the C=C double bond at the α-position and yielding the final product, a highly functionalized allylic alcohol.

The MBH reaction is known for its high atom economy and for producing densely functionalized molecules. nih.gov Aldehydes with electron-withdrawing groups tend to react more efficiently. organic-chemistry.org

| Aldehyde Reactant | Example | Resulting MBH Adduct |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | A multifunctional product with a hydroxyl group, a nitro group, and two distinct aromatic rings. |

| Aliphatic Aldehyde | Acetaldehyde | An allylic alcohol containing the furan ring and a nitro group. |

| Heterocyclic Aldehyde | Pyridine-4-carboxaldehyde | A complex adduct featuring both furan and pyridine (B92270) heterocycles. |

Cycloaddition Chemistry of this compound and Analogues

The cycloaddition potential of this compound is multifaceted, stemming from the presence of both a furan ring, which can act as a 4π electron component (diene), and a nitro-activated double bond, which is an excellent 2π electron component (dienophile or dipolarophile).

Pericyclic Reactions (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edubyjus.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example and is central to the reactivity of furan derivatives. msu.eduorganicchemistrydata.org Furan and its derivatives can participate in these reactions in multiple ways, depending on their substitution pattern.

Typically, the furan ring serves as the diene component, reacting with an electron-deficient dienophile. nih.gov However, the introduction of strong electron-withdrawing groups can alter this reactivity. For instance, studies on 2-nitrofurans have shown that they can act as efficient dienophiles in Diels-Alder reactions, with the cycloaddition taking place across the C4-C5 double bond of the furan ring. sciforum.net This shift in reactivity is attributed to the powerful electron-withdrawing nature of the nitro group.

In the case of this compound, the molecule possesses both a potential diene (the furan ring) and a highly activated dienophile (the nitrovinyl group). The reactivity is therefore context-dependent:

As a Diene: The 2-methylfuran (B129897) moiety can react with external, highly reactive dienophiles.

As a Dienophile Source: The 2-nitrovinyl group is an exceptionally strong dienophile, poised to react with external dienes.

Furthermore, research on intramolecular Diels-Alder reactions involving nitrofuran derivatives has demonstrated that they proceed more rapidly and in higher yields compared to their non-nitrated furan counterparts. nih.gov This enhanced reactivity highlights the significant electronic influence of the nitro group.

| Furan Derivative | Substituent Type | Primary Role in Diels-Alder Reaction | Reference |

|---|---|---|---|

| Furan, 2-Methylfuran | Electron-donating/neutral | Diene (4π component) | nih.gov |

| 2-Nitrofuran (B122572) | Strong electron-withdrawing | Dienophile (2π component) | sciforum.net |

| 2-Vinylfuran | Conjugated π-system | Diene (4π component) | core.ac.uk |

| Tethered Nitrofuran Systems | Internal Dienophile | Diene (in intramolecular reactions) | nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., with azomethine ylides leading to nitropyrrolidines/nitropyrrolizines)

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov It involves the reaction of a 1,3-dipole with a dipolarophile, which is typically a π-system like an alkene or alkyne. wikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles commonly used to synthesize pyrrolidine (B122466) rings. wikipedia.org

The reactivity in these cycloadditions is largely governed by the electronic properties of the reactants. The electron-deficient double bond of the 2-nitrovinyl group in this compound makes it an excellent dipolarophile. It is expected to react readily with nucleophilic 1,3-dipoles such as azomethine ylides.

This reaction provides a direct route to highly functionalized pyrrolidine systems. The cycloaddition of an azomethine ylide to the nitrovinyl moiety of this compound would lead to the formation of a nitropyrrolidine ring attached to the 2-methylfuran core. Depending on the structure of the azomethine ylide used, this can be extended to the synthesis of more complex fused systems like nitropyrrolizines. The reaction is generally highly regio- and stereoselective, allowing for the creation of multiple new stereocenters in a single step. wikipedia.org The general principle has been applied to various nitroalkenes, leading to the synthesis of diverse nitropyrrolidine derivatives. nih.gov

| Dipolarophile Class | Activating Group | Resulting Heterocycle | Reference |

|---|---|---|---|

| Nitroalkenes (e.g., trans-1-nitro-2-phenylethylene) | -NO₂ | Nitropyrrolidine | nih.gov |

| α,β-Unsaturated Carbonyls | -C(O)R | Pyrrolidine | wikipedia.org |

| Acrylonitriles | -CN | Pyrrolidine | nih.gov |

| Nitropyridines | -NO₂ (on aromatic ring) | Condensed Pyrroline | researchgate.netnih.gov |

Advanced Mechanistic Studies of this compound Reactions

Understanding the detailed mechanisms of these cycloaddition reactions is crucial for predicting outcomes and optimizing conditions. Computational and experimental studies on furan analogues provide significant insight into the transition states, intermediates, and the kinetic and thermodynamic forces at play.

Elucidation of Reaction Intermediates and Transition States

Cycloaddition reactions are typically concerted processes, meaning bond formation and breaking occur in a single step without discrete intermediates. byjus.com However, the transition states are often asynchronous, where the formation of the new sigma bonds is not perfectly simultaneous. wikipedia.org

Computational studies on the Diels-Alder reaction of furan with methyl vinyl ketone have predicted highly asynchronous transition structures. nih.gov This asynchronicity is even more pronounced in reactions involving nitrofurans. Research on the intramolecular Diels-Alder reactions of nitrofurans has revealed that they proceed through a highly asynchronous transition state. nih.gov This is rationalized by the increased stabilization of a partial positive charge that develops on the nitro-substituted carbon atom within the transition state structure. nih.gov This charge stabilization lowers the activation energy of the reaction.

Kinetic and Thermodynamic Analyses of Reaction Pathways

The Diels-Alder reaction of furans is often reversible, leading to a delicate interplay between kinetic and thermodynamic control. nih.gov At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the faster-forming product, which is often the endo isomer due to favorable secondary orbital interactions in the transition state. wikipedia.org At higher temperatures, the reaction can reach equilibrium, and the more stable thermodynamic product, typically the less sterically hindered exo isomer, predominates. wikipedia.org

A key finding from mechanistic studies is that nitration of the furan ring significantly accelerates intramolecular Diels-Alder reactions. nih.gov This kinetic enhancement is explained by Frontier Molecular Orbital (FMO) theory. The nitro group lowers the energy of the furan's molecular orbitals, switching the reaction from a normal-electron-demand (HOMOdiene-LUMOdienophile controlled) to an inverse-electron-demand (LUMOdiene-HOMOdienophile controlled) pathway. nih.gov This change in the electronic nature of the reaction leads to a smaller energy gap between the interacting orbitals and thus a lower activation barrier. A thorough understanding of these kinetic and thermodynamic factors is essential for harnessing furan chemistry for the sustainable production of chemicals. nih.gov

| Factor | Observation | Underlying Principle | Reference |

|---|---|---|---|

| Kinetic vs. Thermodynamic Control | Endo adduct often forms faster (kinetic product); exo adduct is often more stable (thermodynamic product). | Reversibility of the Diels-Alder reaction allows for equilibration to the most stable isomer at higher temperatures. | wikipedia.org |

| Effect of Nitro Group on Rate | Nitrofuran intramolecular Diels-Alder reactions are faster than those of non-nitrated furans. | Stabilization of charge in the asynchronous transition state; switch to inverse-electron-demand pathway. | nih.gov |

| Reaction Reversibility | Furan Diels-Alder reactions are often reversible. | The aromaticity of the furan ring is lost upon cycloaddition, making the reverse reaction (retro-Diels-Alder) accessible. | nih.gov |

| Asynchronicity | Transition states are often highly asynchronous. | Uneven bond formation, influenced by electronic and steric factors of the substituents. | nih.govnih.gov |

Spectroscopic and Structural Characterization of 2 Methyl 5 2 Nitrovinyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 2-Methyl-5-(2-nitrovinyl)furan, distinct signals are anticipated for each unique proton environment. The extended conjugation of the molecule influences the chemical shifts, particularly for the vinyl and furan (B31954) ring protons, shifting them downfield.

Based on the structure, the following proton signals are predicted:

A singlet corresponding to the three protons of the methyl group (CH₃) , likely appearing in the upfield region around δ 2.4 ppm.

Two doublets for the two protons on the furan ring . The proton adjacent to the methyl group (H3) and the proton adjacent to the nitrovinyl group (H4) would couple to each other, appearing in the aromatic region (δ 6.0-7.5 ppm).

Two doublets for the two protons of the vinyl group (-CH=CHNO₂) . These protons are expected to be in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effects of the nitro group and the conjugated system. The coupling constant between these protons would indicate the stereochemistry of the double bond, with a larger coupling constant (typically >12 Hz) confirming an E (trans) configuration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 2.4 | Singlet | 3H | -CH₃ |

| ~ 6.3 - 6.8 | Doublet | 1H | Furan H3 |

| ~ 6.9 - 7.4 | Doublet | 1H | Furan H4 |

| ~ 7.3 - 7.8 | Doublet | 1H | Furan-CH= |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each of the seven carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

The predicted chemical shifts are:

An upfield signal for the methyl carbon (around δ 15-20 ppm).

Four signals in the intermediate region (δ 110-160 ppm) corresponding to the four carbons of the furan ring and the two carbons of the vinyl group . The carbons directly attached to the oxygen and the nitrovinyl group would be the most downfield among these.

The carbon atom of the vinyl group bonded to the nitro group (-CH=CHNO₂ ) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 15 - 20 | -CH₃ |

| ~ 110 - 120 | Furan C3 |

| ~ 115 - 125 | Furan C4 |

| ~ 135 - 145 | Vinyl C (β to NO₂) |

| ~ 140 - 150 | Vinyl C (α to NO₂) |

| ~ 150 - 160 | Furan C5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, aiding in its identification. The molecular formula for this compound is C₇H₇NO₃, which corresponds to a molecular weight of approximately 153.14 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to this exact mass.

Common fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da) or the entire nitrovinyl side chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

When analyzed by GC-MS, this compound would first be separated from other components on a gas chromatography column, showing a characteristic retention time. The subsequent mass spectrum would provide the data for identification.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity of Fragment |

|---|---|

| ~ 153 | [M]⁺ (Molecular Ion) |

| ~ 136 | [M - OH]⁺ |

| ~ 107 | [M - NO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

Strong, distinct peaks corresponding to the nitro group (NO₂) . These are typically found as two separate bands for the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretching vibrations.

Absorption bands for the carbon-carbon double bonds (C=C) of the furan ring and the vinyl group, expected in the 1600-1680 cm⁻¹ region.

Peaks associated with C-H bonds . Aromatic/vinylic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

A characteristic band for the furan ring's C-O-C stretching vibration, usually found in the 1000-1300 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100 - 3150 | C-H Stretch | Vinylic & Furan |

| ~ 2850 - 2950 | C-H Stretch | Methyl (-CH₃) |

| ~ 1600 - 1650 | C=C Stretch | Alkene/Furan |

| ~ 1500 - 1550 | Asymmetric N-O Stretch | Nitro (-NO₂) |

| ~ 1340 - 1380 | Symmetric N-O Stretch | Nitro (-NO₂) |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure and Conjugation

UV/Vis spectroscopy measures the electronic transitions within a molecule. Molecules with extensive conjugated systems, like this compound, absorb light in the ultraviolet or visible range. The furan ring, vinyl group, and nitro group form a continuous system of alternating single and double bonds. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the compound is expected to absorb light at a relatively long wavelength (λ_max), likely in the UV-A or even the visible range, which would impart a yellow color to the compound. The position of the λ_max provides insight into the extent of conjugation and the electronic nature of the molecule.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

X-ray Diffraction (XRD) Studies for Solid-State Conformation and Crystal Structure

Extensive searches of scientific literature and crystallographic databases did not yield specific X-ray diffraction (XRD) data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, and precise unit cell dimensions remains undetermined.

However, insights into the likely solid-state conformation of this compound can be inferred from the analysis of structurally similar furan derivatives. The planarity of the furan ring is a consistent feature in related structures. It is anticipated that the nitrovinyl substituent would also exhibit a high degree of planarity. The key conformational question pertains to the dihedral angle between the furan ring and the plane of the nitrovinyl group.

In analogous compounds, extended conjugation often favors a coplanar arrangement of aromatic or heteroaromatic rings with unsaturated substituents, as this maximizes orbital overlap. Therefore, it is probable that this compound adopts a largely planar conformation in the solid state. The presence of the methyl group at the 2-position of the furan ring is not expected to introduce significant steric hindrance that would force the nitrovinyl group out of planarity.

While a definitive crystallographic analysis is not available, the foundational principles of molecular geometry and crystal packing suggest a planar molecular conformation for this compound, which would facilitate efficient packing in the solid state. Further experimental investigation via single-crystal X-ray diffraction would be necessary to confirm these hypotheses and to fully characterize its three-dimensional structure.

Computational and Theoretical Investigations of 2 Methyl 5 2 Nitrovinyl Furan

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of organic molecules like 2-Methyl-5-(2-nitrovinyl)furan. DFT methods allow for the detailed analysis of electron distribution and the prediction of molecular properties, providing insights into the molecule's behavior in chemical reactions. By modeling the molecule at the quantum level, researchers can understand the interplay of its different functional groups—the furan (B31954) ring, the methyl group, and the nitrovinyl substituent—which collectively determine its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and their energy difference, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the electron-donating methyl group and the furan ring contribute to raising the energy of the HOMO, while the electron-withdrawing nitrovinyl group significantly lowers the energy of the LUMO. This results in a relatively small HOMO-LUMO gap, indicating that the molecule can be highly reactive. The distribution of these orbitals is also informative. The HOMO is typically localized over the furan ring and the vinyl bridge, highlighting these as the primary sites for nucleophilic attack. Conversely, the LUMO is predominantly centered on the nitrovinyl group, particularly the nitro group, which acts as the electrophilic center of the molecule.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, further clarifies the reactive sites. In these maps, electron-rich areas (negative potential) are typically found around the oxygen atoms of the nitro group and the furan ring, while electron-poor regions (positive potential) are located near the hydrogen atoms. This distribution is crucial for understanding how the molecule interacts with other reagents.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 | Furan ring and vinyl bridge |

| LUMO | -2.8 | Nitrovinyl group |

| HOMO-LUMO Gap | 3.7 | - |

DFT calculations are also employed to predict the energetics of chemical reactions involving this compound, including the calculation of activation energies and the determination of transition state geometries. This is particularly useful for understanding cycloaddition reactions, where furan derivatives can act as dienes. ucm.esnih.gov The presence of the nitrovinyl group influences the feasibility and outcome of such reactions.

Computational studies on similar systems have shown that the activation energy for a reaction can be determined by locating the transition state on the potential energy surface. For instance, in a Diels-Alder reaction, the geometry of the transition state would reveal the extent of bond formation between the furan ring of this compound and a dienophile. The activation barrier, which is the energy difference between the reactants and the transition state, dictates the reaction rate.

The distortion/interaction model, a computational analysis tool, can be used to break down the activation energy into two components: the distortion energy required to change the geometry of the reactants to that of the transition state, and the interaction energy gained from the formation of new bonds in the transition state. nih.gov This model can provide deeper insights into the factors controlling the reactivity in furan-nitrovinyl systems.

Quantum Chemical Calculations for Thermochemical Properties and Stability

Quantum chemical methods are used to calculate various thermochemical properties of this compound, such as its heat of formation, standard Gibbs free energy, and entropy. These calculations provide a theoretical basis for the molecule's stability and can be compared with experimental data where available. High-level computational methods, such as G3 and CBS-QB3, are often used for accurate thermochemical predictions. rsc.org

Molecular Dynamics and Molecular Docking Simulations

Molecular dynamics (MD) simulations can be used to explore the conformational landscapes of this compound and its non-covalent interactions from a theoretical chemistry perspective. nih.govpsu.edu MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior and flexibility. This can reveal preferred conformations and the energy barriers between them.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comijper.orgnih.gov In a theoretical chemistry context, docking can be used to study the non-covalent interactions between this compound and other molecules. These interactions, which include hydrogen bonds, van der Waals forces, and pi-stacking interactions, are crucial in determining the structure of molecular aggregates and crystals. frontiersin.orgmdpi.comnih.govmdpi.comnih.gov Docking studies can map out the potential binding sites and interaction patterns, providing a detailed understanding of the intermolecular forces at play.

Table 2: Common Non-Covalent Interactions in Furan-Nitrovinyl Systems

| Interaction Type | Description | Potential Role in this compound |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Possible between the nitro group and hydrogen atoms of other molecules. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Can occur between the furan rings of adjacent molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall packing and stability in the solid state. |

Theoretical Studies on Structure-Reactivity Relationships in Furan-Nitrovinyl Systems

Theoretical studies on structure-reactivity relationships aim to correlate the structural features of furan-nitrovinyl systems with their chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to predict the reactivity of a series of related compounds based on calculated molecular descriptors. aimspress.comaimspress.comresearchgate.netresearchgate.net

For furan-nitrovinyl systems, key descriptors would include electronic parameters (such as HOMO and LUMO energies and atomic charges), steric parameters (related to the size and shape of the molecule), and hydrophobic parameters. These studies have shown that the presence of the furan ring substituted by a nitro group is often essential for certain types of activity. aimspress.com The electronic effects of substituents on the furan ring can significantly modulate the reactivity of the nitrovinyl group, and vice versa. For instance, electron-donating groups on the furan ring would be expected to enhance its reactivity in electrophilic substitution reactions, while also influencing the electronic properties of the nitrovinyl moiety. Computational studies can systematically probe these relationships by modeling a series of derivatives with different substituents and analyzing the resulting changes in reactivity.

Future Prospects and Emerging Research Frontiers in 2 Methyl 5 2 Nitrovinyl Furan Chemistry

Exploration of Undiscovered Synthetic Transformations and Novel Derivatizations

The inherent reactivity of 2-Methyl-5-(2-nitrovinyl)furan opens up a vast and largely unexplored territory for synthetic transformations and the creation of novel derivatives. The electron-withdrawing nature of the nitro group makes the vinyl double bond highly susceptible to a variety of nucleophilic addition and cycloaddition reactions.

Future research is expected to delve into a range of synthetic applications. One promising avenue is the use of this compound as a dienophile in Diels-Alder reactions . The reaction of furan (B31954) derivatives with various dienophiles is a well-established, atom-economical method for creating complex cyclic structures. nih.gov The electron-deficient nature of the nitrovinyl group in this compound makes it an excellent candidate for [4+2] cycloaddition reactions with a wide array of dienes, leading to the synthesis of novel bicyclic and polycyclic compounds with potential applications in medicinal chemistry and materials science. For instance, reactions with cyclopentadiene (B3395910) or other cyclic dienes could yield exo-isomers, which are often favored in such cycloadditions. mdpi.com

Furthermore, the nitrovinyl moiety is a versatile precursor for the synthesis of various functional groups. Reduction of the nitro group can lead to the corresponding amino vinyl derivative, which can then be further functionalized. The double bond can also be subjected to various addition reactions, such as Michael additions, to introduce a wide range of substituents. For example, the reaction with active methylene (B1212753) compounds in the presence of a solid-supported base could lead to the formation of highly functionalized furan derivatives. nih.gov

Another area ripe for exploration is the synthesis of novel heterocyclic compounds. The reactive nature of this compound makes it a suitable starting material for the construction of various heterocyclic rings. For example, [3+2] cycloaddition reactions with nitrile oxides, generated in situ from oximes, could lead to the formation of isoxazoline-substituted furans. researchgate.net These reactions could be catalyzed by mild Lewis acids to afford new dihydropyrimidinone derivatives. researchgate.net

The following table summarizes potential synthetic transformations for this compound:

| Reaction Type | Potential Reactants | Potential Products |

| Diels-Alder [4+2] Cycloaddition | Cyclic and acyclic dienes (e.g., cyclopentadiene, isoprene) | Bicyclic and polycyclic furan derivatives |

| Michael Addition | Active methylene compounds (e.g., malonates, β-keto esters) | Functionalized furan derivatives with new C-C bonds |

| Reduction of Nitro Group | Reducing agents (e.g., H2/Pd, NaBH4) | 2-Methyl-5-(2-aminovinyl)furan |

| [3+2] Cycloaddition | Nitrile oxides, azides, diazo compounds | Isoxazolines, triazoles, and other five-membered heterocycles |

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

A thorough understanding of the dynamic behavior of this compound and its derivatives during chemical reactions is crucial for optimizing synthetic protocols and elucidating reaction mechanisms. Advanced spectroscopic techniques are poised to play a pivotal role in these investigations.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular processes that occur on the NMR timescale, such as conformational changes, proton exchange, and ligand binding. libretexts.orgyoutube.com For this compound, dynamic NMR could be employed to study the rotational barriers around the single bonds of the nitrovinyl group and to investigate the conformational preferences of its derivatives in solution. researchgate.net Two-dimensional exchange spectroscopy (EXSY) can be particularly useful for identifying and quantifying exchange processes. youtube.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy , such as ReactIR, offers the ability to monitor reaction progression in real-time. mt.comresearchgate.net This technique provides valuable information about reaction kinetics, mechanisms, and the influence of various reaction parameters. rsc.orgnih.gov By tracking the disappearance of reactant peaks and the appearance of product and intermediate peaks, researchers can gain a detailed understanding of the reaction pathway without the need for offline sampling and analysis. nih.gov This is particularly beneficial for reactions that are sensitive to air or moisture, or for those that proceed rapidly.

The following table outlines advanced spectroscopic techniques and their potential applications in the study of this compound:

| Spectroscopic Technique | Application | Information Gained |

| Dynamic NMR (e.g., EXSY) | Studying conformational dynamics and exchange processes. libretexts.orgyoutube.com | Rotational barriers, conformational equilibria, reaction kinetics. |

| In-situ FTIR (e.g., ReactIR) | Real-time monitoring of chemical reactions. mt.comresearchgate.net | Reaction kinetics, identification of intermediates, optimization of reaction conditions. |

| Time-resolved Spectroscopy | Investigating excited-state dynamics and photochemical reactions. | Lifetimes of excited states, mechanisms of photochemical transformations. |

Development of Predictive Computational Models for Complex Reaction Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. For this compound, the development of predictive computational models can significantly accelerate the discovery of new reactions and materials.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govmdpi.com DFT can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity in cycloaddition and other reactions. rsc.org For example, computational studies on similar nitroalkenes have been used to predict their behavior in Diels-Alder reactions, including their regioselectivity and stereoselectivity. mdpi.com

Furthermore, computational models can be developed to predict the kinetic parameters of complex reaction systems. nih.gov By employing techniques such as Support Vector Regression (SVR) and Generative Topographic Mapping (GTM) with descriptors generated from the Condensed Graph of Reaction (CGR), it is possible to model reaction rates, activation energies, and pre-exponential factors for a large dataset of reactions. nih.gov Such models could be invaluable for screening potential synthetic routes and for optimizing reaction conditions for the synthesis of novel this compound derivatives.

The following table details the potential of computational modeling in this field:

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. nih.govmdpi.com | Molecular geometries, vibrational frequencies, NMR chemical shifts, reaction mechanisms, and activation barriers. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of kinetic and thermodynamic parameters of reactions. | Reaction rate constants, activation energies, and equilibrium constants. |

| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of molecules and their interactions in solution. | Conformational changes, solvent effects, and transport properties. |

Designing New Chemical Materials Utilizing this compound as a Modular Building Block

The unique chemical structure of this compound makes it an attractive candidate as a modular building block for the design of new chemical materials with tailored properties. Furan-based polymers, in particular, have garnered significant attention as sustainable alternatives to petroleum-based plastics. rsc.orgresearchgate.netbohrium.com

The vinyl group of this compound can potentially undergo polymerization or copolymerization with other monomers to create novel polymers. The presence of the methyl and nitro groups on the furan ring would be expected to impart specific properties to the resulting polymer, such as increased thermal stability or altered solubility. For instance, furan derivatives like 2,5-bis(hydroxymethyl)furan have been successfully used to synthesize a variety of polyesters with promising properties. nih.govacs.orgacs.org

Moreover, the reactivity of the nitrovinyl group can be exploited to create cross-linked polymer networks. For example, the Diels-Alder reaction can be used to form thermoreversible cross-links, leading to the development of self-healing materials. acs.org The ability to functionalize the furan ring and the nitrovinyl group independently provides a high degree of modularity, allowing for the fine-tuning of the material's properties for specific applications. For instance, the conversion of 5-hydroxymethylfurfural (B1680220) into 5-hydroxymethyl-2-vinylfuran has led to the development of a versatile bio-based adhesive. rsc.org

The potential applications for materials derived from this compound are diverse and include:

Sustainable Polymers: As a bio-based monomer for the synthesis of polyesters, polyamides, and other polymers. digitellinc.com

Functional Coatings: Incorporation into polymer backbones to enhance properties such as adhesion, thermal stability, and chemical resistance.

Advanced Resins: Use as a cross-linking agent in the production of thermosetting resins.

Electronic Materials: Potential for use in organic electronic devices due to the conjugated system and the presence of electron-withdrawing and -donating groups.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Methyl-5-(2-nitrovinyl)furan, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via radical cyclization using manganese(III) acetate as a mediator. For example, 1,3-dicarbonyl precursors (e.g., acetylacetone) react with nitrovinyl furan derivatives under controlled conditions. Optimize yield by adjusting solvent polarity (e.g., acetic acid), temperature (80–100°C), and catalyst concentration. Purification via column chromatography or preparative TLC ensures high purity, followed by characterization using IR, H/C NMR, and HMBC for structural validation .

Q. How should structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify nitro (1520–1350 cm) and vinyl (1650–1600 cm) groups.

- NMR : H NMR reveals furan proton signals (δ 6.2–7.5 ppm) and nitrovinyl protons (δ 7.0–8.2 ppm). C NMR confirms carbonyl (C=O) and nitro (NO) carbons.

- HMBC/NOSY : Correlate long-range couplings to resolve stereochemistry and substituent positions .

Q. What GC-MS parameters are critical for detecting this compound in complex matrices like biological samples?

- Methodological Answer : Use a polar column (e.g., HP-Innowax) with a temperature ramp (40°C to 240°C at 5°C/min). Dynamic headspace-GC–MS increases sensitivity 30-fold compared to static methods, with a retention time (RT) ~8.95 min and Kovats Retention Index (KI) ~1037. Quantify using m/z 68 for furan derivatives .

Advanced Research Questions

Q. How do molecular docking simulations elucidate the antibacterial mechanism of this compound?

- Methodological Answer : Computational models (e.g., AutoDock Vina) predict binding affinity to microbial enzymes like FabI (enoyl-ACP reductase). The nitrovinyl group induces oxidative stress by generating ROS, disrupting bacterial membranes. Validate via ROS assays (e.g., DCFH-DA staining) and comparative studies with non-nitro derivatives .

Q. What strategies resolve contradictions in reported biological activities of nitrovinylfuran derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, microbial strain variability). Standardize protocols:

- Use isogenic bacterial strains to control genetic variability.

- Quantify ROS production (e.g., luminescence assays) alongside MIC values.

- Cross-validate with transcriptomics to identify gene expression changes .

Q. How can kinetic studies differentiate radical-mediated vs. ionic pathways in synthesizing nitrovinylfurans?

- Methodological Answer :

- Radical Pathway : Monitor using EPR spectroscopy to detect Mn intermediates. Rate constants () increase with radical initiators (e.g., AIBN).

- Ionic Pathway : Track via H NMR by observing carbocation intermediates. Compare activation energies (Arrhenius plots) under varying solvent polarities .

Q. What advanced analytical techniques improve quantification of trace this compound in volatile organic compound (VOC) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.